1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-chlorophenyl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-hydroxyphenyl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-nitrophenyl)guanidine
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHKMPASGGCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326297 | |
Record name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809274 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304868-09-5 | |
Record name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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